molecular formula C25H22N6O3 B565073 Candesartan-d5 Methyl Ester CAS No. 1216502-48-5

Candesartan-d5 Methyl Ester

Cat. No.: B565073
CAS No.: 1216502-48-5
M. Wt: 459.521
InChI Key: RBPFEPGTRLLUKI-WNWXXORZSA-N
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Description

Candesartan-d5 Methyl Ester is a deuterated form of candesartan methyl ester, which is an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of candesartan, a drug commonly used to treat hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Candesartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the candesartan methyl ester molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by the esterification of candesartan with deuterated methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Candesartan-d5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Candesartan-d5 Methyl Ester is widely used in scientific research for:

Mechanism of Action

Candesartan-d5 Methyl Ester acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the type-1 angiotensin II receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Candesartan-d5 Methyl Ester is unique due to the incorporation of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .

Properties

IUPAC Name

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFEPGTRLLUKI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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